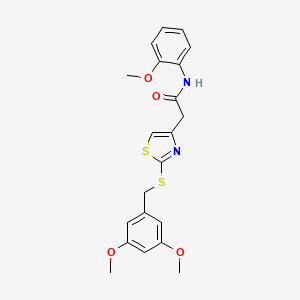![molecular formula C19H18N6O B2666737 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile CAS No. 2415499-99-7](/img/structure/B2666737.png)
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile or MPQC is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives that have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of MPQC is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in tumor growth and viral replication. MPQC has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In addition, MPQC has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell proliferation and survival.
Biochemical and Physiological Effects:
MPQC has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In animal models, MPQC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, MPQC has been found to modulate the immune system, enhance oxidative stress, and reduce inflammation.
实验室实验的优点和局限性
MPQC has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, MPQC also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, the synthesis of MPQC can be challenging and time-consuming, which can limit its availability for research.
未来方向
There are several future directions for research on MPQC. One area of research is to further elucidate the mechanism of action of MPQC and identify its molecular targets. Another area of research is to optimize the synthesis of MPQC to improve its yield and purity. In addition, future research could focus on developing new formulations of MPQC that improve its solubility and bioavailability. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of MPQC as a potential therapeutic agent for cancer and infectious diseases.
Conclusion:
In conclusion, MPQC is a promising chemical compound that has been extensively studied for its potential applications in scientific research. MPQC exhibits potent antitumor, antimicrobial, and antiviral properties and has been found to modulate a range of biochemical and physiological processes. While there are some limitations to its use in lab experiments, MPQC has several advantages and holds great promise for future research.
合成方法
The synthesis of MPQC involves the reaction of 4-methoxypyrimidine-2-amine with 4-(4-chlorophenyl)piperazine in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then treated with 3-cyanophenylboronic acid in the presence of palladium acetate and triphenylphosphine to yield MPQC. This synthesis method has been optimized for high yield and purity and has been used in several studies to obtain MPQC for scientific research.
科学研究应用
MPQC has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. MPQC has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, MPQC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research has been in the field of infectious diseases. MPQC has been found to exhibit potent antiviral and antimicrobial activity against a range of pathogens, including influenza virus, herpes simplex virus, and Candida albicans. MPQC has been shown to inhibit viral replication and reduce viral load in animal models of infection.
属性
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-26-17-6-7-21-19(23-17)25-10-8-24(9-11-25)18-15(13-20)12-14-4-2-3-5-16(14)22-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINXIGSRWOVSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)
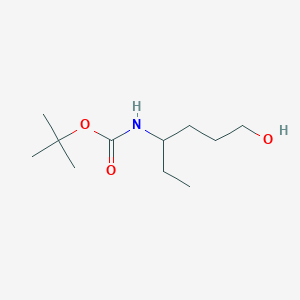
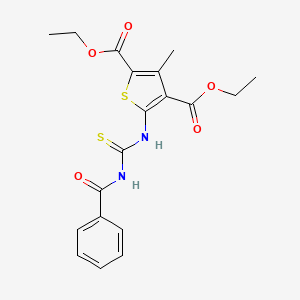
![4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2666658.png)
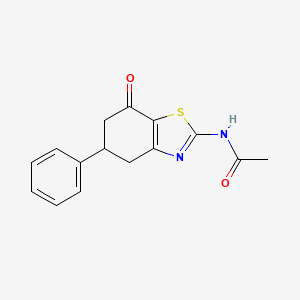

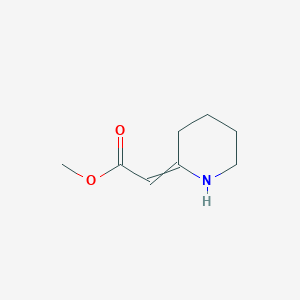
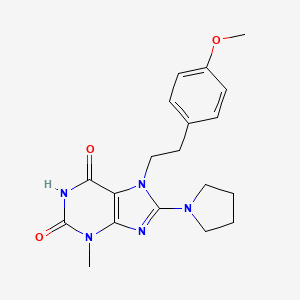
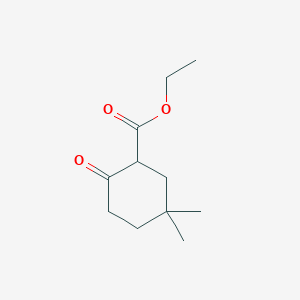


![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)
![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)
